molecular formula C44H49N13O7 B1192479 CDK6 degrader CP-10

CDK6 degrader CP-10

Cat. No. B1192479
M. Wt: 871.96
InChI Key: PACRWHUPEPCFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CDK6 degrader CP-10 is a novel potent CDK6 degrader.

Scientific Research Applications

Application in Acute Myeloid Leukemia (AML)

CDK6 is a novel therapeutic target for certain subtypes of acute myeloid leukemia (AML). Research has shown that the efficacy of CDK6-specific degraders in AML varies among subtypes and depends on the expression of INK4 proteins p16INK4A and p18INK4C. These proteins are significant as predictive markers for CDK6-targeted therapy in AML. CDK6 degraders eliminate kinase-dependent and kinase-independent effects and are suggested as an alternative therapeutic option to overcome resistances in AML treatment (Schmalzbauer et al., 2022).

Role in Tumor Cell Response

CDK6 complexes play a crucial role in determining tumor cell response to CDK4/6 inhibitors and degraders. The distinct complexes formed by CDK6 can influence the effectiveness of these treatments in various tumor types. This understanding helps in developing targeted cancer therapies (Wu et al., 2021).

Impact on Philadelphia-positive Acute Lymphoblastic Leukemia (Ph+ ALL)

CDK6 expression is essential for Philadelphia-positive (Ph+) acute lymphoblastic leukemia cell growth. CDK6-targeted proteolysis-targeting chimeras (PROTACs) effectively inhibit CDK6 enzymatic activity and promote its degradation, suppressing leukemia burden in mice. This indicates that CDK6-specific PROTACs can be a powerful strategy for treating Ph+ ALL and possibly other hematological malignancies (De Dominici et al., 2020).

Structural and Functional Insights

Studies on the structural and conformational changes in CDK6 at varying pH levels provide insights into its dynamics and functional behavior in different disease conditions, such as cancer, where pH changes contribute to disease development. This research offers a foundation for understanding CDK6-directed diseased conditions (Yousuf et al., 2022).

Applications Beyond Cancer Treatment

While CDK6 inhibitors have primarily been used in cancer treatment, recent research suggests potential applications in diseases beyond cancer. The emerging understanding of CDK6's wider range of cellular functions opens new avenues for its use in other pathological states (Fassl et al., 2022).

properties

Product Name

CDK6 degrader CP-10

Molecular Formula

C44H49N13O7

Molecular Weight

871.96

IUPAC Name

4-((2-(2-(4-((4-(6-((6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin3-yl)isoindoline-1,3-dione

InChI

InChI=1S/C44H49N13O7/c1-26-32-23-47-44(50-39(32)56(29-6-3-4-7-29)42(62)37(26)27(2)58)48-35-12-10-30(22-46-35)54-17-15-53(16-18-54)24-28-25-55(52-51-28)19-21-64-20-14-45-33-9-5-8-31-38(33)43(63)57(41(31)61)34-11-13-36(59)49-40(34)60/h5,8-10,12,22-23,25,29,34,45H,3-4,6-7,11,13-21,24H2,1-2H3,(H,49,59,60)(H,46,47,48,50)

InChI Key

PACRWHUPEPCFHX-UHFFFAOYSA-N

SMILES

O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCOCCN4N=NC(CN5CCN(C6=CC=C(NC7=NC=C(C(C)=C(C(C)=O)C(N8C9CCCC9)=O)C8=N7)N=C6)CC5)=C4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CDK6 degrader CP-10

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDK6 degrader CP-10
Reactant of Route 2
Reactant of Route 2
CDK6 degrader CP-10
Reactant of Route 3
Reactant of Route 3
CDK6 degrader CP-10
Reactant of Route 4
Reactant of Route 4
CDK6 degrader CP-10
Reactant of Route 5
Reactant of Route 5
CDK6 degrader CP-10
Reactant of Route 6
CDK6 degrader CP-10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.